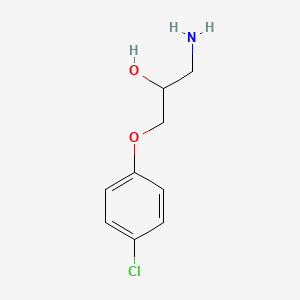

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

Description

Overview of Phenoxypropanolamine Derivatives in Organic Chemistry

Phenoxypropanolamine derivatives represent a significant class of organic compounds that have been extensively studied in organic and medicinal chemistry. Their core structure consists of a propanolamine (B44665) chain linked to a phenyl group through an ether bond. This structural framework is versatile, allowing for a wide range of substitutions on both the aromatic ring and the amine, leading to a vast library of compounds with diverse chemical properties and biological activities.

These derivatives are particularly notable for their applications in pharmacology. google.comnih.gov Many compounds within this class have been investigated for their effects on adrenergic receptors. nih.govacs.org For instance, research has shown that various substituted phenoxypropanolamine derivatives can act as β-adrenergic agonists or antagonists, making them valuable for studying cardiovascular and metabolic functions. google.comnih.gov The nature and position of substituents on the phenoxy ring, such as halogens, play a crucial role in determining their biological activity and receptor selectivity. nih.gov The structure-activity relationships of these compounds are a key area of research, aiming to understand how specific structural modifications influence their interaction with biological targets. nih.gov

Significance of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol as a Research Target Scaffold

In the context of drug discovery and medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create new compounds with desired properties. The concept of a pharmacophore, which describes the essential spatial arrangement of features necessary for biological activity, is central to the use of such scaffolds. nih.gov

This compound serves as a valuable research scaffold due to its inherent structural features. The combination of an aromatic chlorophenoxy group, a secondary alcohol, and a primary amine provides multiple points for chemical modification. This allows researchers to systematically alter the molecule's steric and electronic properties to explore structure-activity relationships (SAR). mdpi.com

The presence of the 4-chlorophenyl group, a common moiety in bioactive compounds, along with the flexible propanolamine chain, makes this scaffold particularly attractive for developing novel ligands for various biological targets. mdpi.com Researchers can use this scaffold as a starting point to synthesize libraries of derivative compounds. These derivatives can then be screened for activity against specific enzymes or receptors, aiding in the identification of new lead compounds for therapeutic development. mdpi.com The utility of such scaffolds lies in their ability to provide a foundational structure that already possesses some of the key features required for interaction with a biological target, thereby streamlining the drug discovery process. nih.gov

Propriétés

IUPAC Name |

1-amino-3-(4-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTVXSRNGUMJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377884 | |

| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-07-6 | |

| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Amino 3 4 Chloro Phenoxy Propan 2 Ol and Its Analogs

Established Synthetic Routes to the 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Core

The foundational synthesis of this compound typically involves multi-step chemical reactions that result in a racemic mixture of its enantiomers. These methods are well-established for aryloxypropanolamines, a class of compounds with significant applications. drugbank.com

Strategies for Racemic Synthesis

The most common strategy for racemic synthesis is a two-step process. The first step involves the synthesis of a key intermediate, a substituted halohydrin or an epoxide. In the second step, this intermediate is reacted with an amine to introduce the amino group and form the final propanolamine (B44665) structure. google.comwisdomlib.org

A typical pathway involves reacting 1-chloro-3-(4-chloro-phenoxy)-propan-2-ol with ammonia (B1221849). This nucleophilic substitution reaction, where ammonia displaces the chlorine atom, yields the target compound, this compound, as a racemic mixture. Alternatively, the corresponding epoxide, 1-(4-chlorophenoxy)-2,3-epoxypropane, can be subjected to ring-opening with ammonia to achieve the same result. google.com

Precursor Chemistry: Epichlorohydrin-Based Approaches

Epichlorohydrin is a versatile and widely used precursor for the synthesis of aryloxypropanolamines. rsc.orgresearchgate.netnih.gov The synthesis begins with the reaction of 4-chlorophenol (B41353) with epichlorohydrin, typically in the presence of a base such as sodium hydride or potassium carbonate. google.com This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the intermediate epoxide, 1-(4-chlorophenoxy)-2,3-epoxypropane.

This epoxide is then isolated and subsequently reacted with an amine, in this case, ammonia, to open the epoxide ring. The nucleophilic addition of ammonia to the epoxide ring predominantly occurs at the less sterically hindered carbon atom, yielding the desired this compound. This pathway is a cornerstone in the production of many related β-blocker compounds. semanticscholar.org

Enantioselective Synthesis and Chiral Resolution Techniques

The production of single enantiomers is of paramount importance, and biocatalysis offers a powerful tool for achieving high enantioselectivity. nih.govnih.govresearchgate.net For this compound, both stereoselective production and resolution of racemic mixtures are viable approaches.

Biocatalytic Approaches for Stereoselective Production

Modern biocatalytic methods provide direct routes to chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This approach allows for the direct synthesis of chiral amino alcohols from prochiral precursors with high stereoselectivity, using ammonia as the amino donor under mild reaction conditions. While direct application to the precursor of this compound is a specialized area, the principle demonstrates a significant advancement in the stereoselective synthesis of this class of compounds. rsc.org

Kinetic Resolution Strategies Utilizing Lipases

Kinetic resolution is a widely employed technique for separating racemic mixtures. jocpr.com Lipases are particularly effective biocatalysts for the enantioselective acylation or hydrolysis of racemic alcohols and their esters. nih.govmdpi.com In the context of synthesizing enantiopure this compound, the kinetic resolution of a racemic intermediate, such as 1-chloro-3-(4-chloro-phenoxy)-propan-2-ol, is a key strategy. rsc.org

The process typically involves the enantioselective acylation of the racemic alcohol using a lipase (B570770) in a non-aqueous solvent. Lipases such as Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CALB) have shown high efficiency in selectively acylating one enantiomer, leaving the other unreacted. mdpi.commdpi.com For instance, PFL can selectively acylate the (R)-enantiomer of a similar chlorohydrin intermediate, allowing for the separation of the (R)-ester and the unreacted (S)-alcohol, both with high enantiomeric excess. researchgate.net The success of the resolution is dependent on optimizing various reaction parameters.

Table 1: Optimized Parameters for Lipase-Catalyzed Kinetic Resolution

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Enzyme | Pseudomonas fluorescens Lipase (PFL) | Demonstrates high enantioselectivity and efficiency for similar substrates. researchgate.net |

| Acyl Donor | Vinyl acetate (B1210297) | Acts as an irreversible acyl donor, driving the reaction forward. nih.govscirp.org |

| Solvent | Toluene / n-Heptane | Non-polar organic solvents are generally preferred to maintain lipase activity. scirp.org |

| Temperature | 30-50°C | Balances reaction rate and enzyme stability for optimal performance. mdpi.comresearchgate.net |

| Enzyme:Substrate Ratio | Variable (e.g., 2:1 w/w) | Optimized to ensure efficient conversion without excessive enzyme cost. mdpi.com |

Homology Modeling in Biocatalyst Selection and Validation

Computational methods are increasingly used to understand and predict the behavior of biocatalysts. nih.gov Homology modeling is a powerful tool for generating a three-dimensional (3D) structure of an enzyme when an experimental structure is unavailable. frontiersin.org This is particularly useful for understanding the basis of enantioselectivity in enzymes like lipases. nih.govnih.gov

For an enzyme like Pseudomonas fluorescens lipase, a 3D homology model can be built using the crystal structure of a related lipase as a template. nih.gov The quality of the generated model is then validated using tools like Ramachandran plots and programs such as ProSA-web, which assess stereochemical quality and identify potential errors in the 3D model. researchgate.netresearchgate.net

Once a reliable model is established, molecular docking studies can be performed to simulate the interaction between the enzyme's active site and the different enantiomers of the substrate. nih.govresearchgate.net These simulations can reveal why the enzyme preferentially binds to and catalyzes the reaction of one enantiomer over the other. For example, docking studies might show that the (R)-enantiomer of a substrate forms a more stable complex with the catalytic triad (B1167595) (e.g., Ser-His-Asp) in the lipase's active site through favorable hydrogen bonding, while the (S)-enantiomer does not fit as well, explaining the observed enantioselectivity in the kinetic resolution. mdpi.comresearchgate.netnih.gov This in silico approach not only validates experimental findings but also guides the selection of suitable biocatalysts and informs protein engineering efforts to improve enzyme performance. nih.gov

Industrial and Laboratory Scale Synthetic Considerations

The synthesis of this compound can be approached through various methodologies, with the choice of a specific route often dictated by the desired scale of production, cost-effectiveness, and required purity of the final product. Significant differences exist between laboratory-scale preparations, which prioritize versatility and high purity, and industrial-scale manufacturing, where efficiency, safety, and cost are paramount.

A prevalent synthetic route involves the reaction of 4-chlorophenol with a suitable three-carbon epoxide, such as epichlorohydrin, followed by amination. In a typical laboratory procedure, 4-chlorophenol is reacted with an appropriate propanol (B110389) derivative under basic conditions, often employing sodium hydroxide (B78521) or potassium hydroxide. evitachem.com This facilitates the nucleophilic attack of the resulting phenoxide ion on the epoxide ring to form an intermediate, which is subsequently ring-opened with an amine source to yield the final product.

For laboratory-scale synthesis, methods like the reduction of a corresponding ketone precursor using powerful reducing agents are common. For instance, the reduction of a ketone intermediate can be achieved with hydride-based reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) in an inert solvent such as tetrahydrofuran (B95107) (THF). While effective in providing high yields and purity on a small scale, the use of such energetic reagents presents challenges for large-scale industrial production due to safety and cost considerations.

Reductive amination offers another viable laboratory method, though it necessitates careful management of reaction conditions to prevent unwanted side reactions. Furthermore, the use of protecting groups for the amine function, such as a tert-butyloxycarbonyl (Boc) group, can be an efficient strategy in multi-step laboratory syntheses to allow for other chemical transformations.

On an industrial scale, catalytic hydrogenation is often the preferred method for its scalability and economic advantages. This process typically utilizes a metal catalyst, such as palladium on carbon, and is conducted under elevated pressure and temperature to ensure efficient conversion. To improve efficiency and throughput in industrial settings, continuous flow processes may be implemented. evitachem.com The optimization of reaction parameters, including temperature, reaction time, and reagent concentrations, is crucial for maximizing yield and purity on a large scale. evitachem.com

Purification strategies also differ between laboratory and industrial scales. In a laboratory setting, techniques such as flash column chromatography are frequently employed to achieve high purity. For industrial production, purification often involves crystallization and filtration. A common workup procedure involves concentrating the reaction mixture and treating the residue with a solvent like ethyl acetate to precipitate inorganic salts, which can then be removed by filtration. google.com

The following tables summarize and compare key aspects of the synthetic methodologies for this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Synthetic Method | Key Reagents | Typical Solvents | Scale of Application | Primary Advantages | Key Considerations |

| Epoxide Ring Opening | 4-chlorophenol, Epichlorohydrin, Amine Source, Base (NaOH or KOH) | Alcohols, Water | Laboratory & Industrial | Versatility, Readily available starting materials | Control of regioselectivity during ring opening |

| Ketone Reduction | Ketone precursor, Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4) | Tetrahydrofuran (THF), Ethanol | Primarily Laboratory | High yield and purity | Energetic reagents, cost, and safety on a large scale |

| Reductive Amination | Ketone precursor, Ammonia or Amine source, Reducing agent | Alcohols | Laboratory | Direct conversion | Requires careful control to avoid side-products |

| Catalytic Hydrogenation | Ketone precursor, Hydrogen gas, Metal catalyst (e.g., Pd/C) | Alcohols, Ethyl Acetate | Primarily Industrial | Scalability, Cost-effective, Safer for large scale | Requires specialized high-pressure equipment |

Table 2: Key Considerations for Scaling Synthesis

| Consideration | Laboratory Scale | Industrial Scale |

| Reagent Selection | Focus on high reactivity and purity (e.g., LAH). | Emphasis on cost, safety, and availability (e.g., catalytic hydrogenation). |

| Process Control | Manual control of reaction parameters is common. | Automated and continuous process control for consistency and safety. |

| Purification | Techniques like column chromatography are used for high purity. | Methods such as crystallization and filtration are preferred for efficiency and cost. |

| Safety | Handling of hazardous reagents is done in fume hoods with personal protective equipment. | Requires robust engineering controls, risk assessments, and adherence to strict safety protocols. |

| Yield & Efficiency | Maximizing yield is a primary goal. | High throughput and overall process efficiency are critical for economic viability. |

Chemical Reactivity and Transformations of 1 Amino 3 4 Chloro Phenoxy Propan 2 Ol

Chemical Reactions of the Amino and Hydroxyl Functionalities

The primary amine and secondary hydroxyl groups are the most reactive sites in the molecule under typical organic synthesis conditions. They can undergo a host of reactions independently or concertedly.

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. scranton.edu The phenoxy ether group, however, is an activating group due to the resonance donation of the oxygen's lone pairs into the aromatic ring. This increases the electron density of the ring, making it less susceptible to attack by nucleophiles. Consequently, displacing the chlorine atom with other nucleophiles requires harsh reaction conditions and is not a common transformation for this compound.

The functional groups of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol are susceptible to both oxidation and reduction, allowing for the synthesis of various derivatives. purdue.edu

Oxidation: The secondary hydroxyl group is the primary site for oxidation. Treatment with common oxidizing agents can convert the alcohol into a ketone. The choice of reagent is crucial to avoid undesired side reactions, such as the oxidation of the amino group.

Chromium(VI) Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for oxidizing secondary alcohols to ketones. ucr.edu Milder reagents like PCC are often preferred to prevent over-oxidation or side reactions with the amine.

Other Oxidizing Agents: Other methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or using hypochlorite (B82951) solutions (e.g., NaOCl). ucr.edu

The oxidation of the primary amino group can also occur but typically requires different reagents and conditions.

Reduction: Reduction reactions primarily target the aromatic ring. However, the catalytic hydrogenation of the benzene (B151609) ring is a challenging process that requires high pressure, high temperature, and potent catalysts (e.g., rhodium on carbon). Under more standard hydrogenation conditions (e.g., H₂, Pd/C), the C-Cl bond may undergo hydrogenolysis. youtube.com

Table 1: Summary of Oxidation Reactions

| Functional Group | Reagent | Product |

|---|---|---|

| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | 1-Amino-3-(4-chloro-phenoxy)-propan-2-one |

| Secondary Alcohol | Jones Reagent (CrO₃, H₂SO₄) | 1-Amino-3-(4-chloro-phenoxy)-propan-2-one |

| Secondary Alcohol | Swern Oxidation | 1-Amino-3-(4-chloro-phenoxy)-propan-2-one |

Cyclization and Heterocycle Formation from the Propanolamine (B44665) Backbone

The 1,2-amino alcohol (or propanolamine) structure of the molecule is an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

This compound can react with aldehydes or ketones to form five-membered heterocyclic rings known as oxazolidines. This reaction is a condensation process that involves the formation of a hemiaminal intermediate followed by intramolecular cyclization and dehydration. The reaction is often catalyzed by an acid or can be performed under dehydrating conditions. The use of chiral catalysts can lead to the formation of specific stereoisomers of the resulting oxazolidine. organic-chemistry.org This transformation is valuable for creating more complex molecular architectures and for protecting the amino and hydroxyl groups simultaneously.

The synthesis of the this compound backbone itself is often achieved through the ring-opening of a suitable epoxide. This method is one of the most direct routes to β-amino alcohols. mdpi.commdpi.com

The precursor, 2-((4-chlorophenoxy)methyl)oxirane, can be synthesized from 4-chlorophenol (B41353) and epichlorohydrin. The subsequent reaction involves the nucleophilic attack of an amine (such as ammonia (B1221849) or a primary amine) on one of the carbon atoms of the epoxide ring. This reaction is highly regioselective. rroij.com

Mechanism: The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, leading to the formation of the desired 1-amino-3-phenoxy isomer.

Catalysis: While the reaction can proceed thermally, it is often accelerated by catalysts such as Lewis acids, metal salts, or Brønsted acids. researchgate.netrsc.org Solvent-free conditions have also been developed to promote this reaction efficiently. rsc.org

Once the this compound scaffold is formed, it serves as a versatile precursor for further derivatization at the amino or hydroxyl group, as discussed in the preceding sections.

Table 2: Synthesis via Epoxide Ring Opening

| Epoxide Precursor | Nucleophile | Catalyst (Example) | Product |

|---|---|---|---|

| 2-((4-chlorophenoxy)methyl)oxirane | Ammonia (NH₃) | None (thermal) or Lewis Acid | This compound |

| 2-((4-chlorophenoxy)methyl)oxirane | Primary Amine (R-NH₂) | Indium Tribromide | N-substituted derivative |

Derivatives and Structural Modifications of the 1 Amino 3 4 Chloro Phenoxy Propan 2 Ol Scaffold

Design and Synthesis of Novel Analogs

The synthesis of new analogs is a targeted process aimed at refining the compound's characteristics. This involves strategic alterations to its chemical architecture, from simple substitutions on the aromatic ring to the complete replacement of the phenoxy group with other cyclic systems.

The 4-chloro-phenoxy group is a frequent target for modification to study the effects of electronics and sterics. The chlorine atom at the para-position can be moved to the ortho- or meta-positions, or replaced entirely with other substituents. For instance, analogs have been created by substituting the chloro group with methyl or trifluoromethyl groups. An example includes the synthesis of 1-Amino-3-(4-chloro-3-methyl-phenoxy)-propan-2-ol. cymitquimica.com Such modifications can significantly alter the electronic distribution and lipophilicity of the molecule. Further variations involve replacing the chlorine with other halogens like bromine or iodine, as seen in compounds like 1-amino-3-(4-iodophenoxy)propan-2-ol, to investigate the impact of the halogen bond on molecular interactions. uni.lu

The primary amino (-NH2) and secondary hydroxyl (-OH) groups are key functional handles for derivatization. These groups are important for forming hydrogen bonds and can be modified to alter the compound's polarity and size. Common derivatization strategies include acylation, alkylation, and sulfonylation. For example, pre-column derivatization techniques, often used in analytical chemistry, demonstrate the reactivity of these groups. waters.comnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used to modify primary amino groups. nih.govgoogle.com Similarly, the hydroxyl group can be esterified or etherified to introduce new functionalities. These reactions allow for the introduction of a wide range of chemical groups, from small alkyl chains to larger aromatic moieties, thereby modulating the compound's physicochemical properties. rsc.org

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of the synthesized analogs correlate with their biological effects. By comparing the activities of structurally related compounds, researchers can deduce the importance of different molecular fragments.

SAR studies reveal that the nature and position of substituents on the aromatic ring significantly influence the molecule's activity. The presence of halogen substituents, for example, can affect crystal packing and intermolecular interactions through the formation of halogen bonds. nih.govnih.gov The electronic properties of substituents on the phenoxy ring—whether they are electron-donating or electron-withdrawing—can modulate the acidity of the hydroxyl group and the basicity of the amino group, thereby affecting how the molecule interacts with biological targets. rsc.orgfrontiersin.org The lipophilicity of the molecule, which is heavily influenced by the substituents, is another critical factor. Often, an optimal balance between lipophilicity and polarity is required for potent activity. nih.gov For instance, in related aryloxypropanolamine series, the presence of polar groups like hydroxyl or amino functions on appended rings was predicted to improve activity. mdpi.com

The following table summarizes the influence of different substituent modifications on the molecular properties of the 1-Amino-3-(phenoxy)-propan-2-ol scaffold based on SAR studies.

| Modification Site | Substituent Type | Observed Influence on Molecular Properties/Interactions | Example Analog Type |

|---|---|---|---|

| Phenoxy Moiety | Halogen (Cl, Br, I) | Alters electronic distribution, lipophilicity, and can participate in halogen bonding. | 1-Amino-3-(4-iodophenoxy)propan-2-ol |

| Phenoxy Moiety | Alkyl (e.g., Methyl) | Increases lipophilicity and steric bulk. | 1-Amino-3-(4-chloro-3-methyl-phenoxy)-propan-2-ol |

| Amino/Hydroxyl Groups | Acylation/Alkylation | Modifies polarity, hydrogen bonding capacity, and steric profile. | N-acetylated or O-methylated derivatives |

| Aromatic/Heterocyclic Replacement | Pyridinyl, Thiazolyl | Introduces new hydrogen bonding sites and alters overall molecular geometry and polarity. | 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols |

Quantitative Structure-Activity Relationship (QSAR) models provide a computational method to correlate the chemical structures of analogs with their biological activities. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to derive mathematical equations that can predict the activity of newly designed compounds. uobasrah.edu.iq For classes of compounds similar to aryloxypropanolamines, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.com These studies generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models have shown that a balance among steric, electrostatic, and hydrophobic fields is often crucial for high potency. mdpi.com QSAR studies can guide the design of more potent analogs by predicting which modifications are most likely to lead to improved activity, thereby streamlining the synthetic effort. researchgate.net

The table below shows examples of molecular descriptors used in QSAR studies for similar compound classes and their general correlation with biological activity.

| QSAR Descriptor | Physicochemical Property Represented | General Correlation with Activity |

|---|---|---|

| ClogP | Lipophilicity/Hydrophobicity | Often shows a parabolic relationship; activity increases with ClogP to an optimal point, then decreases. |

| Molar Refractivity (MR) | Molecular volume and polarizability | Can correlate with steric requirements and dispersion forces at the binding site. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons; can be inversely correlated with activity. uobasrah.edu.iq |

| Dipole Moment | Molecular polarity | Influences long-range electrostatic interactions with a biological target. |

Conformational Effects on Molecular Recognition

The molecular recognition of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol by its receptor is a highly specific process governed by the molecule's conformation. Research on aryloxypropanolamines suggests that the side chain can adopt a conformation that aligns the hydroxyl and amine groups in a spatial orientation similar to that of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine. This conformational mimicry is crucial for receptor binding.

Proton magnetic resonance studies on related aryloxypropanolamines indicate that in nonpolar environments, these molecules may exist in a stable, "rigid" conformation. nih.gov This rigidity is achieved through the formation of two intramolecular hydrogen bonds, creating a bicyclic chelated structure. nih.gov This preferred conformation is believed to be the one that satisfies the specific steric requirements of the adrenergic receptor's active site. nih.gov When this "rigid" conformer is compared to the preferred conformation of adrenergic phenylethanolamines, there is a near-exact superimposition of the phenyl ring, the phenyl-to-oxygen bond, and the ammonium (B1175870) group. nih.gov

Molecular dynamics simulations and photoaffinity labeling studies on β-adrenergic receptor antagonists have provided further insights. The aryloxy end of the antagonist pharmacophore appears to be highly constrained within transmembrane domains 6 and 7 of the receptor. nih.gov In contrast, the amino terminus is significantly less constrained and can adopt multiple conformations. nih.gov This suggests that while the 4-chlorophenoxy group of this compound likely has a well-defined binding pocket, the amino-propan-2-ol side chain retains a degree of conformational freedom that can influence its interaction with the receptor.

The substitution on the aromatic ring also plays a crucial role in determining the cardioselectivity of aryloxypropanolamines. For compounds with a para-substituent, such as the chloro group in this compound, the nature of this substituent influences the binding affinity and selectivity. Studies have shown that a rigid group at the para position that is coplanar with the aromatic ring can enhance cardioselectivity. nih.gov This is thought to arise from steric hindrance at the β2-adrenoceptor subtype, which is not present in the β1 subtype. nih.gov

Conformational Parameters of Related Aryloxypropanolamines

| Enantiomer | Dihedral Angle (N2-C3-C4-O5) |

|---|---|

| (S)-Propranolol | -170.122° |

| (R)-Propranolol | 159.499° |

Data derived from theoretical studies on propranolol enantiomers, which share the same aryloxypropanolamine backbone. The (S)-enantiomers of beta-blockers generally exhibit significantly higher binding affinity for beta-adrenergic receptors. researchgate.netresearchgate.net

Structure-Activity Relationship and Receptor Selectivity

The structure-activity relationship (SAR) for aryloxypropanolamines highlights the importance of the para-substituent for β1-selectivity. The presence of a suitable sized substituent at the para-position, in the absence of a meta-substituent, is a common feature of β1-selective blockers.

| Substitution Pattern | General Selectivity | Rationale |

|---|---|---|

| ortho > meta > para | Non-selective β-blockers | General substitution patterns that do not confer selectivity for β1 or β2 receptors. wikipedia.org |

| para > meta > ortho | Cardioselective (β1-selective) | Large para-substituents are thought to sterically hinder binding to the β2 receptor, leading to a preference for the β1 receptor. nih.govwikipedia.org |

Computational Chemistry and Theoretical Investigations of 1 Amino 3 4 Chloro Phenoxy Propan 2 Ol

Conformational Analysis and Stability Profiling

Tautomeric Equilibria Investigations

These computational approaches allow for the calculation of the energy profiles of different tautomers and the kinetic rate constants of their interconversion, often employing Transition State Theory (TST). jcchems.com For molecules capable of keto-enol tautomerism, DFT calculations can determine the relative stability of the keto and enol forms in both the gaseous phase and in different solvents. orientjchem.orgresearchgate.net Research on novel 1,3,4-thiadiazole derivatives has shown that the equilibrium between keto and enol forms is influenced by solvent polarity, with the keto form being favored in polar aprotic solvents and the enol form in non-polar solvents. nih.gov

In the context of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, theoretical studies could elucidate the equilibrium between its neutral form and any potential zwitterionic or other tautomeric forms. By calculating the Gibbs free energies of the optimized geometries of possible isomers, their relative populations in the tautomeric mixture can be estimated. irb.hr Such computational analyses are crucial for understanding the molecule's chemical behavior and potential interactions in different environments.

Intermolecular Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net While specific molecular docking studies for this compound are not prominently documented in publicly available research, the methodologies applied to similar amino alcohol derivatives can be described. In silico molecular docking is a cornerstone of computer-aided drug design (CADD), enabling the screening of interactions between small molecules (ligands) and biological macromolecules, typically proteins. biointerfaceresearch.com

The process involves preparing the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. biointerfaceresearch.com The ligand structure is also optimized to an energetically favorable conformation. Docking algorithms then explore various possible binding modes of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. biointerfaceresearch.commdpi.com For instance, in studies of 2-amino thiazole derivatives, molecular docking was used to determine their binding affinity against oxidoreductase proteins. researchgate.netasianpubs.org These studies provide insights into the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Computational studies provide valuable insights into the specific molecular interactions that govern the recognition between a ligand and its biological target. nih.gov The analysis of docked poses can reveal key amino acid residues involved in the binding and the nature of the intermolecular forces at play. These forces can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, in the docking of camptothecin with HER2 and EGFR receptors, the analysis revealed that hydrophobic and pi-alkyl interactions were significant for HER2 binding, while hydrogen bonds were primary for EGFR interaction. mdpi.com Molecular dynamics (MD) simulations can further be employed to assess the stability of the predicted ligand-receptor complexes over time, providing a more dynamic picture of the interaction. mdpi.com By understanding the ligand-target recognition mechanisms at a molecular level, computational models can guide the rational design of new molecules with improved affinity and selectivity. normalesup.org The application of these in silico methods to this compound could help identify potential biological targets and elucidate the key structural features responsible for its binding.

Spectroscopic Property Predictions and Validation

Computational chemistry offers powerful tools for the prediction of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), which can be used to complement and interpret experimental data. Density Functional Theory (DFT) calculations are commonly employed for this purpose. researchgate.net While specific computational vibrational studies on this compound are not detailed in the available literature, the methodology is well-established for similar organic molecules.

The theoretical vibrational frequencies are typically calculated for the optimized molecular geometry. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical methods, thereby improving the agreement with experimental spectra. researchgate.net For instance, in a study on a 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3 carbonitrile, DFT calculations with different basis sets were used to assign the vibrational modes observed in the experimental FT-IR and FT-Raman spectra. researchgate.net Such computational analyses provide a detailed understanding of the vibrational modes associated with different functional groups within the molecule.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT-based vibrational frequency calculation for a molecule like this compound, based on general knowledge of similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3450 | 3400 | Hydroxyl group |

| N-H stretch | 3350 | 3300 | Amino group |

| C-H stretch (aromatic) | 3100 | 3050 | Phenyl ring |

| C-H stretch (aliphatic) | 2950 | 2900 | Propanol (B110389) backbone |

| C=C stretch (aromatic) | 1600 | 1580 | Phenyl ring |

| C-O stretch (ether) | 1250 | 1230 | Phenoxy group |

| C-Cl stretch | 750 | 740 | Chloro group |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. imist.mamdpi.comresearchgate.net These calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). imist.maresearchgate.net

While specific GIAO calculations for this compound are not readily found, studies on other organic molecules have demonstrated the accuracy of this method. For example, DFT-GIAO calculations at the B3LYP/6-311+G(d,p) level of theory have shown excellent correlation with experimental ¹H and ¹³C NMR chemical shifts for various alkaloids. researchgate.net More recently, machine learning and deep learning algorithms have emerged as highly accurate methods for predicting ¹H chemical shifts, with some models achieving a mean absolute error of less than 0.10 ppm. nih.govnih.gov

The following interactive table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from computational methods.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂-N) | 2.8 - 3.2 | 45 - 50 |

| C2 (CH-OH) | 3.9 - 4.3 | 68 - 72 |

| C3 (CH₂-O) | 4.0 - 4.4 | 70 - 75 |

| C4 (Ar-C-O) | - | 155 - 160 |

| C5, C9 (Ar-CH) | 6.8 - 7.0 | 115 - 120 |

| C6, C8 (Ar-CH) | 7.2 - 7.4 | 128 - 132 |

| C7 (Ar-C-Cl) | - | 125 - 130 |

| OH | 2.0 - 4.0 (variable) | - |

| NH₂ | 1.5 - 3.5 (variable) | - |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. The ranges provided are estimates based on typical values for similar functional groups.

Advanced Characterization Techniques for 1 Amino 3 4 Chloro Phenoxy Propan 2 Ol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules, offering non-destructive methods to probe molecular structure. Each technique provides a unique piece of the structural puzzle, from the identification of functional groups to the precise mapping of atomic connectivity.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational energies of molecular bonds. researchgate.net The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the vibrational modes of different functional groups. nih.govdocbrown.info

For 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of its key functional groups. The O-H stretch of the secondary alcohol and the N-H stretches of the primary amine typically appear as broad bands in the region of 3200-3600 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are generally observed between 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations from the chlorophenoxy ring are expected in the 1400-1600 cm⁻¹ region, while the C-Cl stretch would appear at lower wavenumbers, typically 600-800 cm⁻¹.

Raman spectroscopy, which detects changes in polarizability, is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It provides complementary information, especially for the aromatic ring and the carbon backbone. The naphthalene (B1677914) ring vibrations in similar structures, for instance, are prominent in Raman spectra. researchgate.net

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (Broad) |

| Amine (N-H) | Stretching | 3300-3500 (Medium) |

| Amine (N-H) | Bending | 1590-1650 (Variable) |

| Aromatic (C-H) | Stretching | 3000-3100 (Variable) |

| Aliphatic (C-H) | Stretching | 2850-2960 (Strong) |

| Aromatic (C=C) | Stretching | 1400-1600 (Variable) |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 (Strong) |

| Ether (C-O-C) | Symmetric Stretching | 1020-1075 (Medium) |

| Alcohol (C-O) | Stretching | 1050-1150 (Strong) |

| Chloro-Aromatic (C-Cl) | Stretching | 600-800 (Strong) |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By analyzing the chemical shifts, integration, and coupling patterns, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the para-substituted chlorophenoxy ring would typically appear as two doublets in the downfield region (δ 6.8-7.3 ppm). The protons of the propanolamine (B44665) chain (CH-OH, CH₂-O, and CH₂-N) would resonate in the mid-field region (δ 2.5-4.5 ppm). The protons of the amine and hydroxyl groups are often broad and their chemical shift can vary.

The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons would show signals in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield. The carbons of the propanolamine backbone (C-OH, C-O, C-N) would resonate in the δ 40-80 ppm region.

For a related derivative, 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxamide, ¹H-NMR signals were observed at δ = 4.85 (s, 1H, pyridine-H), 6.43 (s, 2H, NH₂), 7.16–7.29 (m, 6H, Ar-H, NH₂), 7.36 (d, 2H, J = 8.4 Hz, Ar-H), 7.63 (d, 1H, J = 7.52 Hz, Ar-H), and 7.74 (d, 1H, J = 8.24 Hz, Ar-H) ppm. nih.gov Its ¹³C-NMR spectrum showed signals at δ = 19.02, 56.53, 56.19, 99.53, 116.84, 120.91, 122.77, 124.61, 126.17, 127.88, 129.45, 136.29, 146.93, 148.43, 152.01, 152.03, and 167.47 ppm. nih.gov While the structure is more complex, the data provides a reference for the expected chemical shift regions for aromatic and substituted aliphatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

| Aromatic C-H (ortho to O) | 6.8-7.0 (d) | 115-120 |

| Aromatic C-H (ortho to Cl) | 7.2-7.4 (d) | 128-130 |

| Aromatic C-O | - | 155-160 |

| Aromatic C-Cl | - | 125-130 |

| O-CH₂ | 3.9-4.2 (m) | 70-75 |

| CH-OH | 3.8-4.1 (m) | 65-70 |

| CH₂-NH₂ | 2.7-3.0 (m) | 45-50 |

| OH | Variable (br s) | - |

| NH₂ | Variable (br s) | - |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is primarily used to identify chromophores—parts of a molecule that absorb light. The chlorophenoxy group in this compound is the principal chromophore. Aromatic systems typically exhibit characteristic absorptions due to π → π* transitions. The presence of substituents like the chloro and ether groups can cause shifts in the wavelength of maximum absorption (λmax). For this compound, absorption maxima are expected in the UV region, likely around 220-230 nm and 270-280 nm, characteristic of substituted benzene (B151609) rings.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. youtube.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₉H₁₂ClNO₂ = 201.65 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 203 would also be observed with about one-third the intensity of the molecular ion peak. libretexts.org

The fragmentation pattern provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms is a common pathway for ethers, alcohols, and amines. libretexts.orgmiamioh.edu A prominent fragment would likely be the loss of the aminomethyl radical (•CH₂NH₂) to form an ion at m/z 171/173, or cleavage on the other side of the alcohol, resulting in a base peak from the [CH₂(OH)CH₂NH₂]⁺ fragment at m/z 75.

Cleavage of the Ether Bond: Scission of the aryl-O bond can lead to a chlorophenoxy radical and a charged propanolamine fragment, or vice versa, leading to a fragment for the chlorophenoxonium ion at m/z 128/130.

Loss of Small Molecules: Dehydration (loss of H₂O) from the alcohol is a possible fragmentation route. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Possible Fragment Identity | Fragmentation Pathway |

| 201 | [C₉H₁₂ClNO₂]⁺ | Molecular Ion (M⁺) |

| 203 | [C₉H₁₂³⁷ClNO₂]⁺ | M+2 Isotope Peak |

| 171 | [M - CH₂NH₂]⁺ | Alpha-cleavage at amine |

| 128 | [ClC₆H₄O]⁺ | Cleavage of ether bond |

| 75 | [HOCH₂CH₂NH₂]⁺ | Alpha-cleavage at ether |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, it is expected that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. The amine (N-H) and hydroxyl (O-H) groups can act as both hydrogen bond donors and acceptors, likely forming extensive networks with neighboring molecules and potentially stabilizing a specific conformation of the flexible propanolamine chain in the solid state. The relative orientation of the chlorophenoxy group and the side chain would be fixed in the crystal lattice, providing a detailed snapshot of its solid-state conformation.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol and its class of aryloxypropanolamines lies in their well-established role as beta-adrenergic blocking agents. researchgate.netcvpharmacology.com This class of compounds is characterized by an aryloxy group and an amino alcohol side chain, which are crucial for their interaction with beta-adrenergic receptors. researchgate.net The general structure of these beta-blockers consists of an aromatic or heteroaromatic ring connected to an oxygen atom, which is then linked to a propanol (B110389) side chain with an amine group. researchgate.net

The key structural features of this compound, including the chlorophenoxy group, contribute to its affinity and selectivity for these receptors. Structure-activity relationship (SAR) studies on aryloxypropanolamines have demonstrated that modifications to the aromatic ring and the amino group can significantly influence their pharmacological properties, such as cardioselectivity. nih.gov The propanolamine (B44665) backbone is a critical component for the biological activity of this class of drugs. researchgate.net While specific data for this compound is limited, the extensive research on analogous compounds underpins its academic significance as a prototypical beta-blocker scaffold.

Emerging Research Avenues and Challenges

Emerging research is exploring the therapeutic potential of aryloxypropanolamine derivatives beyond their traditional use as cardiovascular agents. The structural motif of this compound serves as a template for investigating new biological activities.

Antimicrobial and Anticancer Potential: Studies on structurally similar compounds have indicated potential antimicrobial and anticancer properties. nih.gov For instance, certain aminophenol derivatives have shown broad-spectrum activity against various bacterial strains. Furthermore, some chalcone (B49325) derivatives, which share structural similarities, have been evaluated for their antiproliferative effects against cancer cell lines. mdpi.com These findings suggest a promising, yet underexplored, avenue for this compound and its novel derivatives.

Table 1: Investigational Activities of Related Scaffolds

| Therapeutic Area | Investigated Activity | Related Scaffold Class |

| Oncology | Antiproliferative | Chalcones, Aminophenols |

| Infectious Diseases | Antibacterial | Aminophenols |

| Neurology | Neuroprotection | Aryloxypropanolamines |

Challenges in Future Research: A significant challenge lies in the limited volume of research focused specifically on this compound. Future studies will need to overcome this data gap to fully elucidate its pharmacological profile. Furthermore, as with all drug development, achieving target specificity to minimize off-target effects and understanding the metabolic fate of new derivatives will be critical hurdles.

Potential for Novel Chemical Scaffold Design

The aryloxypropanolamine core of this compound is a versatile and well-validated scaffold for the design of new chemical entities. mdpi.com Its inherent modularity allows for systematic modifications to fine-tune its biological activity.

Key Modification Sites for Scaffold Design:

Aromatic Ring: Substitution on the phenyl ring can modulate receptor affinity, selectivity, and pharmacokinetic properties. The existing chloro- group provides a starting point for further functionalization.

Amino Group: Alterations to the amino group can influence the compound's polarity, metabolic stability, and interaction with the receptor's binding pocket.

Propanol Backbone: While generally conserved for beta-blocking activity, modifications to the hydroxyl and methylene (B1212753) groups could be explored to introduce novel functionalities or alter stereochemistry, potentially leading to new therapeutic applications.

The design of new aryloxypropanolamine derivatives based on the this compound template holds considerable promise. nih.gov By leveraging computational tools like molecular docking and 3D-QSAR, researchers can rationally design novel ligands with improved potency and selectivity for various biological targets, extending beyond the beta-adrenergic receptors. mdpi.comwisdomlib.org This scaffold's proven track record in drug discovery makes it an attractive starting point for developing next-generation therapeutics.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- SAR Strategies :

- Modify Phenoxy Group : Introduce electron-withdrawing groups (e.g., NO₂) to enhance reactivity.

- Amino Group Derivatization : Acetylation to improve blood-brain barrier penetration.

- In Vivo Testing : Assess toxicity and pharmacokinetics in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.